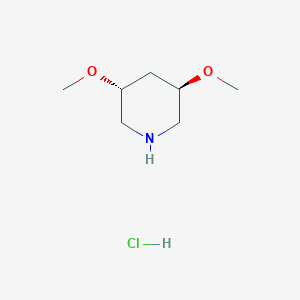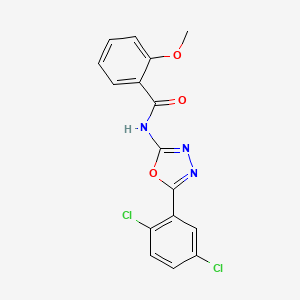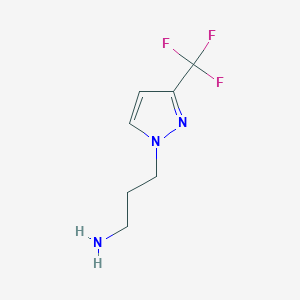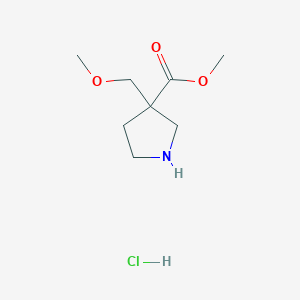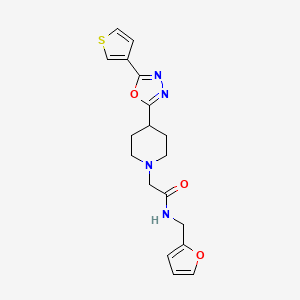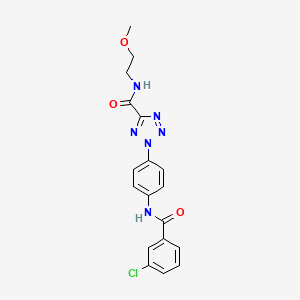
2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3-chlorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide, also known as CBT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Scientific Research Applications
Antitumor Activity
Tetrazole derivatives have been studied for their antitumor properties. For example, imidazotetrazines exhibit broad-spectrum antitumor activity, acting as prodrugs that release active metabolites under physiological conditions, which then exert cytotoxic effects on cancer cells (Stevens et al., 1984). This suggests potential applications of tetrazole compounds in the development of new anticancer drugs.
Anti-inflammatory and Analgesic Agents
Compounds derived from tetrazole structures have shown significant anti-inflammatory and analgesic activities. Novel heterocyclic compounds synthesized from benzodifuranyl and tetrazole structures demonstrated high inhibitory activity on cyclooxygenase enzymes, presenting themselves as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). This indicates the relevance of tetrazole derivatives in developing new medications for pain and inflammation management.
Electro-Optical and Electrochromic Materials
Tetrazole compounds have been used in the synthesis of electro-optical and electrochromic materials. For instance, aromatic polyamides and polyimides bearing pendent tetrazole units have shown useful levels of thermal stability and reversible electrochemical oxidation, which are critical properties for applications in electronic devices (Hsiao et al., 2015). These findings suggest the potential use of tetrazole derivatives in the development of advanced materials for electronics and photonics.
Antimicrobial Agents
Tetrazole derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of tetrazole compounds have led to the identification of agents with potent antimicrobial activity against various bacterial and fungal strains, pointing to their potential application in the development of new antimicrobial drugs (Talupur et al., 2021).
properties
IUPAC Name |
2-[4-[(3-chlorobenzoyl)amino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O3/c1-28-10-9-20-18(27)16-22-24-25(23-16)15-7-5-14(6-8-15)21-17(26)12-3-2-4-13(19)11-12/h2-8,11H,9-10H2,1H3,(H,20,27)(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKALHYKALVTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

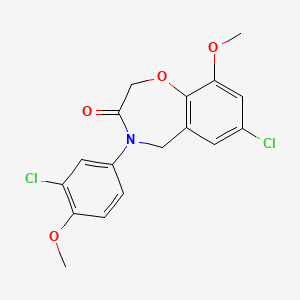
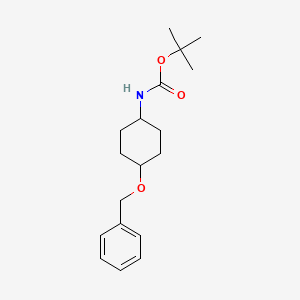
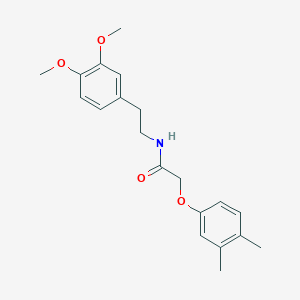
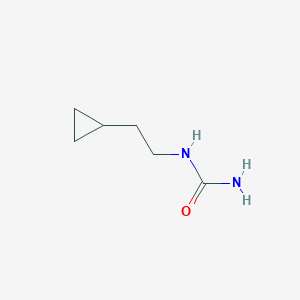
![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)

![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2405632.png)

